molecular formula C11H12FNO4 B1311928 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid CAS No. 210346-38-6

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid

Cat. No. B1311928
M. Wt: 241.22 g/mol
InChI Key: FLDSODKYHOICTB-UHFFFAOYSA-N
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Description

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid, also known as 4-FMN, is a synthetic organic compound with a wide range of applications in scientific research. It is a carboxylic acid that is widely used in biochemistry, organic chemistry, and pharmacology. 4-FMN is an important building block for the synthesis of various drugs, and its ability to react with other compounds makes it a valuable tool for scientists.

Scientific Research Applications

Synthesis of Nitrophenyl-Substituted Uracil Derivatives

The compound 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid has been utilized in the synthesis of nitrophenyl-substituted uracil derivatives. These derivatives are significant due to their wide range of biological activities, including antiviral and antineoplastic properties. Specifically, the synthesis involves direct arylation of uracil and its derivatives using 1-fluoro-4-nitrobenzene, showcasing the utility of nitrophenyl compounds in creating biologically active uracil derivatives. The process underlines the compound's relevance in generating N-substituted uracils, which are crucial in therapeutic applications, particularly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).

Development of Antimycobacterial Agents

Another application of related nitrophenyl compounds is in developing antimycobacterial agents. Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a compound with a similar structural motif, was analyzed for its potential as an antimycobacterial agent. This research focused on the synthesis and structural analysis of fluorinated ester derivatives of 5-(4-nitrophenyl)furan-2-carboxylic acid. The study's findings contribute to the understanding of how such compounds could interfere with iron homeostasis, highlighting their potential as antimycobacterial agents (Mori et al., 2022).

Enhancing Solubility and Drug Design

Compounds structurally related to 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid have been used to improve solubility and design novel drug candidates. For example, the development of Abraham model correlations for describing solute transfer into solvents from experimental solubility data highlights the significance of such compounds in enhancing solubility and bioavailability in drug design processes. This approach aids in predicting and improving the solubility of potential drug candidates, ensuring their efficacy and safety (Qian et al., 2020).

properties

IUPAC Name

4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDSODKYHOICTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445435
Record name 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid

CAS RN

210346-38-6
Record name 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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